![molecular formula C10H14ClNO B14408129 4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol CAS No. 86762-55-2](/img/structure/B14408129.png)
4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol is an organic compound with the molecular formula C9H12ClNO It is a chlorinated phenol derivative, characterized by the presence of a dimethylamino group and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol typically involves the chlorination of 2-[(dimethylamino)methyl]-5-methylphenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this process include chlorine gas or chlorinating agents such as thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the chlorinated phenol moiety can undergo electrophilic and nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N,N-dimethylethylamine: Similar in structure but lacks the phenol group.
2-Chloro-N,N-dimethylpropylamine: Similar in structure but with a different alkyl chain.
4-Chloro-2-[(dimethylamino)methyl]-6-methylphenol: A positional isomer with the methyl group at a different position.
Uniqueness
4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol is unique due to the specific positioning of the chloro, dimethylamino, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
86762-55-2 |
|---|---|
Molekularformel |
C10H14ClNO |
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
4-chloro-2-[(dimethylamino)methyl]-5-methylphenol |
InChI |
InChI=1S/C10H14ClNO/c1-7-4-10(13)8(5-9(7)11)6-12(2)3/h4-5,13H,6H2,1-3H3 |
InChI-Schlüssel |
GNSYCFOMDQCPCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)CN(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


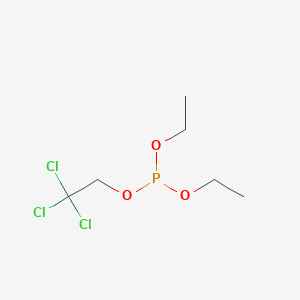
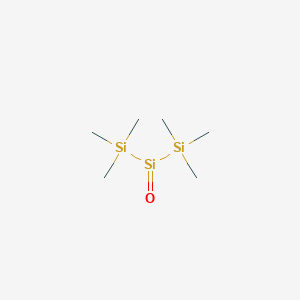
![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
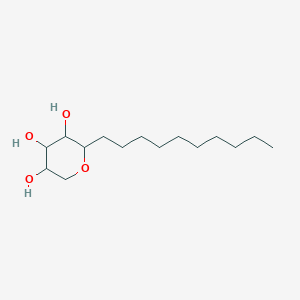
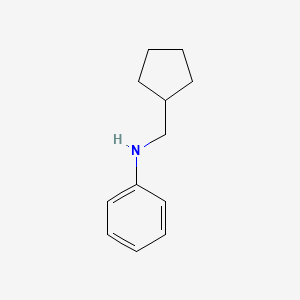
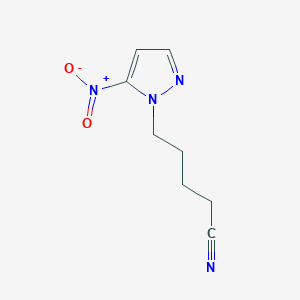
![5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate](/img/structure/B14408068.png)
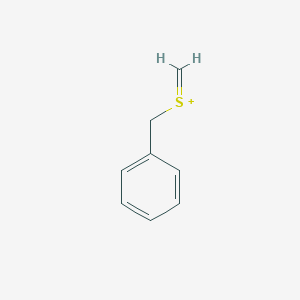

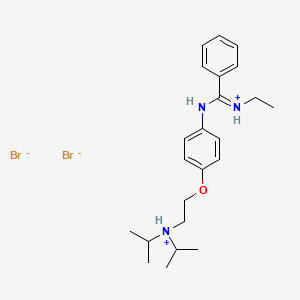
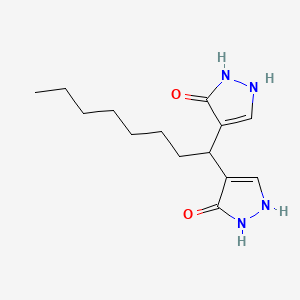
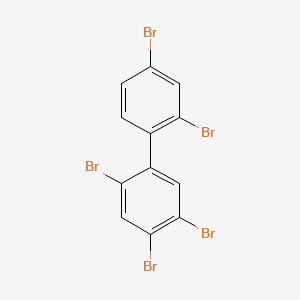
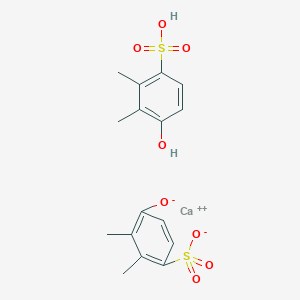
![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B14408088.png)
